C24H22F2N2O5

描述

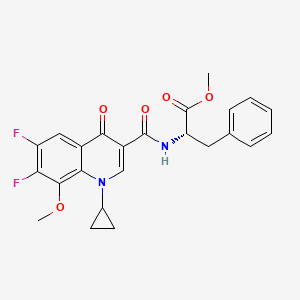

C${24}$H${22}$F${2}$N${2}$O$_{5}$ is a fluorinated organic compound with a molecular weight of 456.4 g/mol. It is structurally related to ezetimibe, a cholesterol absorption inhibitor, and is identified as a synthetic impurity in pharmaceutical research .

属性

分子式 |

C24H22F2N2O5 |

|---|---|

分子量 |

456.4 g/mol |

IUPAC 名称 |

methyl (2S)-2-[(1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carbonyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C24H22F2N2O5/c1-32-22-19(26)17(25)11-15-20(22)28(14-8-9-14)12-16(21(15)29)23(30)27-18(24(31)33-2)10-13-6-4-3-5-7-13/h3-7,11-12,14,18H,8-10H2,1-2H3,(H,27,30)/t18-/m0/s1 |

InChI 键 |

CKVRBAVXCYHAPP-SFHVURJKSA-N |

手性 SMILES |

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC |

规范 SMILES |

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)NC(CC4=CC=CC=C4)C(=O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)(nitroso)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the fluorophenyl intermediate: This involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the fluorine atoms.

Nitroso group introduction: The nitroso group is introduced through a reaction with nitrosating agents under controlled conditions.

Hydroxylation: The hydroxyl groups are introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

Scaling up the synthesis: Using larger reactors and optimizing the temperature, pressure, and reaction time.

Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Quality control: Ensuring the product meets the required specifications through rigorous testing and analysis.

化学反应分析

Types of Reactions

(2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)(nitroso)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation products: Ketones, carboxylic acids.

Reduction products: Amines.

Substitution products: Compounds with different functional groups replacing the fluorine atoms.

科学研究应用

(2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)(nitroso)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid: has several applications in scientific research:

Medicinal chemistry: As a derivative of ezetimibe, it can be studied for its potential cholesterol-lowering effects and other pharmacological properties.

Pharmaceutical research: It can be used as a reference standard or impurity marker in the quality control of ezetimibe formulations.

Biological studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic applications.

作用机制

The mechanism of action of (2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)(nitroso)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid involves its interaction with specific molecular targets in the body. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atoms can enhance the compound’s binding affinity to its targets, increasing its potency.

相似化合物的比较

Comparison with Similar Compounds

To contextualize C${24}$H${22}$F${2}$N${2}$O$_{5}$, two structurally analogous compounds are selected for comparison:

Compound A : C${25}$H${21}$F${1}$N${2}$O$_{6}$ (Molecular Weight: 464.4 g/mol)

Compound B : C${24}$H${24}$F${2}$N${2}$O$_{4}$ (Molecular Weight: 442.5 g/mol)

| Property | C${24}$H${22}$F${2}$N${2}$O$_{5}$ | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C${24}$H${22}$F${2}$N${2}$O$_{5}$ | C${25}$H${21}$F${1}$N${2}$O$_{6}$ | C${24}$H${24}$F${2}$N${2}$O$_{4}$ |

| Molecular Weight | 456.4 g/mol | 464.4 g/mol | 442.5 g/mol |

| Fluorine Atoms | 2 | 1 | 2 |

| Oxygen Atoms | 5 | 6 | 4 |

| Key Structural Features | Benzamide core, hydroxyl group | Extended ester side chain | Reduced oxygen functionality |

Structural and Functional Analysis

Fluorine Substitution: C${24}$H${22}$F${2}$N${2}$O$_{5}$ and Compound B both contain two fluorine atoms, enhancing metabolic stability and lipophilicity compared to Compound A (1 fluorine) . Fluorine’s electronegativity may influence binding affinity in target proteins.

Oxygen Functionality :

- C${24}$H${22}$F${2}$N${2}$O$_{5}$ has 5 oxygen atoms , balancing polarity and solubility. Compound A’s 6 oxygen atoms (including an ester group) likely increase hydrophilicity, whereas Compound B’s 4 oxygen atoms imply reduced polarity, favoring membrane permeability .

Backbone Modifications: Compound A’s additional methylene group (C${25}$ vs. Compound B’s saturated hydrocarbon chain (C${24}$H${24}$ vs. C${24}$H${22}$) may enhance conformational flexibility but reduce aromatic stacking interactions.

生物活性

The compound C24H22F2N2O5, also known as a member of the class of fluorinated organic compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula: this compound

- Molecular Weight: 442.44 g/mol

- IUPAC Name: 4-(4-(2,4-difluorophenyl)-1-piperazinyl)-6-methyl-1,3-benzodioxole-5-carboxylic acid

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Activity: Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

- Antimicrobial Properties: Research has shown that this compound possesses significant antibacterial and antifungal activities. It has been tested against several pathogenic strains, demonstrating effectiveness particularly against Gram-positive bacteria.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or proteases, altering cellular functions.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Binding Affinity: The compound binds to active sites on target proteins, inhibiting their activity. This can lead to downstream effects on various cellular processes.

- Signal Transduction Modulation: By interfering with signaling pathways, this compound can alter gene expression patterns associated with cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in diverse applications:

- Anticancer Efficacy in vitro:

- A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.

- Mechanistic assays revealed that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HCT116 | 20 | Cell cycle arrest |

| A549 | 25 | Reactive oxygen species generation |

- Antimicrobial Activity:

- In a comparative study against common pathogens, this compound showed significant inhibition against Staphylococcus aureus and Candida albicans.

- Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。